molecular formula C8H3Cl2F2NO B1410884 2,4-Dichloro-3-(difluoromethoxy)benzonitrile CAS No. 1807184-33-3

2,4-Dichloro-3-(difluoromethoxy)benzonitrile

Cat. No.: B1410884
CAS No.: 1807184-33-3
M. Wt: 238.01 g/mol
InChI Key: WSBIAZJJZWJONP-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3Cl2F2NO and a molecular weight of 238.01 g/mol. . This compound is primarily used as a herbicide in agricultural applications to control a wide range of broadleaf weeds and grasses.

Preparation Methods

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile involves several steps, typically starting with the chlorination of a suitable aromatic precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-3-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the formulation of herbicides for agricultural use, contributing to crop protection and yield improvement.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the death of the targeted weeds and grasses. The molecular targets include enzymes involved in photosynthesis and cell division.

Comparison with Similar Compounds

Similar compounds to 2,4-Dichloro-3-(difluoromethoxy)benzonitrile include other nitroaniline herbicides such as:

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mode of action.

    3,4-Dichloroaniline: Used in the synthesis of various agrochemicals.

    2,4-Dichloro-5-fluoroaniline: A related compound with similar herbicidal properties.

What sets this compound apart is its unique combination of chlorine and difluoromethoxy groups, which enhance its herbicidal activity and selectivity.

Properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-5-2-1-4(3-13)6(10)7(5)14-8(11)12/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBIAZJJZWJONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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